2-Acetyl-4,5-dimethylpyridine
CAS No.: 1211536-74-1
Cat. No.: VC14273285
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211536-74-1 |
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Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 1-(4,5-dimethylpyridin-2-yl)ethanone |
Standard InChI | InChI=1S/C9H11NO/c1-6-4-9(8(3)11)10-5-7(6)2/h4-5H,1-3H3 |
Standard InChI Key | RRJRSSFLDIKSBO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1C)C(=O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Structural Features
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Molecular formula: C₉H₁₁NO
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Molecular weight: 149.19 g/mol
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IUPAC name: 1-(4,5-Dimethylpyridin-2-yl)ethanone
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Key structural attributes:
Physicochemical Properties
Property | Value | Source |
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Boiling point | 103°C (at 4 mmHg) | |
Solubility | Freely soluble in methanol | |
Density | 1.098–1.104 g/cm³ | |
logP (Partition coefficient) | 1.6 |
Synthesis and Derivatization
Synthetic Routes
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Deprotonation-Alkylation Strategy:
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Cyclization Approaches:
Key Reaction Mechanisms
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Enolization and Tautomerism: Protonation of the pyridine nitrogen enhances CH-acidity at methyl groups, facilitating enolization and subsequent Knoevenagel or Claisen-Schmidt reactions .
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Hydrogen Bonding: Pre-reaction complexes stabilized by intermolecular H-bonding (e.g., with salicylaldehyde) direct regioselectivity in cyclization .
Spectroscopic Characterization
NMR Data (Representative Example)
IR and UV-Vis Signatures
Applications and Biological Activity
Flavoring and Fragrance Industry
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2-Acetylpyridine derivatives are used as flavor additives due to their nutty, roasted aroma. The EFSA classifies structurally related compounds as safe for consumption at low concentrations .
Computational and Molecular Modeling Insights
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